molecular formula C16H11NO B8645282 1H-Indole, 2-(2-benzofuranyl)- CAS No. 78842-63-4

1H-Indole, 2-(2-benzofuranyl)-

Cat. No. B8645282
M. Wt: 233.26 g/mol
InChI Key: ZIMOURYOOIPWBS-UHFFFAOYSA-N
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Patent
US08637857B2

Procedure details

Phenylhydrazine (97%; 6.3 ml, 1 eq) is introduced into a solution of 2-acetylbenzofuran (10 g, 1 eq) in ethanol (25 ml). After adding 20 drops of glacial acetic acid, the mixture is stirred at 80° C. for 1 h. Subsequently, the solvent is distilled off. The residue is introduced gradually into polyphosphoric acid (100 g), heated to 120° C. and stirred for 1 h. The reaction output is added cautiously to ice-water and neutralized with 2M NaOH. The precipitate is filtered off and washed with distilled water. The residue is dried under reduced pressure. After recrystallization in ethyl acetate/n-hexane, 7.0 g are obtained. Yield: 48%
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([C:12]1[O:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[CH:16]=1)(=O)[CH3:10]>C(O)C.C(O)(=O)C>[CH:4]1[CH:5]=[C:6]2[CH:10]=[C:9]([C:12]3[O:13][C:14]4[C:15](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:16]=3)[NH:7][C:1]2=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
6.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C=1OC2=C(C1)C=CC=C2
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Subsequently, the solvent is distilled off
ADDITION
Type
ADDITION
Details
The residue is introduced gradually into polyphosphoric acid (100 g)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction output is added cautiously to ice-water and neutralized with 2M NaOH
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
The residue is dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
After recrystallization in ethyl acetate/n-hexane
CUSTOM
Type
CUSTOM
Details
7.0 g are obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4O3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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